molecular formula C14H22N2O4S B5386425 Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- CAS No. 89840-70-0

Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro-

Cat. No.: B5386425
CAS No.: 89840-70-0
M. Wt: 314.40 g/mol
InChI Key: AYEZGXSEMRRPDX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- is an organic compound with the molecular formula C14H23NO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with two 2-methylpropyl groups and a nitro group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- typically involves the reaction of benzenesulfonyl chloride with N,N-bis(2-methylpropyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-amino-.

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Benzenesulfonic acid and N,N-bis(2-methylpropyl)amine.

Scientific Research Applications

Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- can be compared with other sulfonamide derivatives:

    Benzenesulfonamide: Lacks the 2-methylpropyl and nitro groups, making it less hydrophobic and less reactive.

    N,N-bis(2-methylpropyl)benzenesulfonamide: Lacks the nitro group, resulting in different chemical and biological properties.

    Benzenesulfonamide, N,N-bis(2-methyl-2-propen-1-yl)-: Contains different alkyl groups, leading to variations in reactivity and applications.

Each of these compounds has unique properties and applications, highlighting the versatility of sulfonamide chemistry.

Properties

CAS No.

89840-70-0

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C14H22N2O4S/c1-11(2)9-15(10-12(3)4)21(19,20)14-8-6-5-7-13(14)16(17)18/h5-8,11-12H,9-10H2,1-4H3

InChI Key

AYEZGXSEMRRPDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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